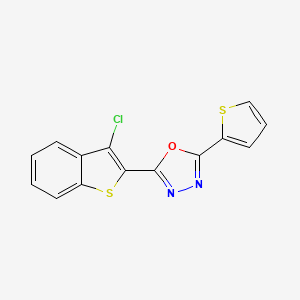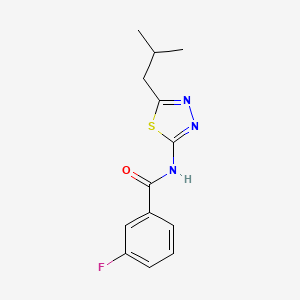
4-tert-butylcyclohexyl tetrahydro-2-furanylmethyl 4-cyclohexene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-tert-butylcyclohexyl tetrahydro-2-furanylmethyl 4-cyclohexene-1,2-dicarboxylate involves intricate chemical processes. For example, Ishii et al. (2000) described the synthesis of sterically congested cycloalkenes, which are similar in complexity to the target compound. This synthesis utilized processes like oxidation and thermal isomerization, indicating the complexity involved in synthesizing such compounds (Ishii et al., 2000).
Molecular Structure Analysis
The molecular structure of these types of compounds typically shows significant strain due to steric congestion, as noted by Ishii et al. (2000) in their study of related cycloalkenes. Such structures are often characterized by strained C=C bonds, which can be comparable to those in the most strained alkenes reported so far (Ishii et al., 2000).
Chemical Reactions and Properties
In related studies, Keess & Oestreich (2017) demonstrated that cyclohexa-1,4-dienes with tert-butyl groups can function as isobutane equivalents in certain chemical reactions. This indicates that compounds with tert-butyl groups, like the one , can have unique reactivity and serve as key intermediates in organic synthesis (Keess & Oestreich, 2017).
Physical Properties Analysis
Physical properties of these compounds, like those studied by Matteis & Utley (1992), often involve considerations of isomerization under reaction conditions. They observed that the proportions of cis and trans isomers in the product were a function of reaction conditions, highlighting the importance of kinetic control in determining the physical properties of such compounds (Matteis & Utley, 1992).
Chemical Properties Analysis
The chemical properties of related compounds are often defined by their stereochemistry and mechanism of reaction, as illustrated by Utley et al. (1995) in their study of methyl 4-tert-butylcyclohex-1-enecarboxylate. Their work on the electrochemical hydrodimerisation of this compound shows how stereochemical and mechanistic details can dictate the outcomes of chemical reactions, which is likely relevant for the compound (Utley et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-O-(4-tert-butylcyclohexyl) 1-O-(oxolan-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-23(2,3)16-10-12-17(13-11-16)28-22(25)20-9-5-4-8-19(20)21(24)27-15-18-7-6-14-26-18/h4-5,16-20H,6-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHVXQBMHFRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)